molecular formula C9H19BN2O3 B1681214 Talabostat CAS No. 149682-77-9

Talabostat

カタログ番号 B1681214
CAS番号: 149682-77-9
分子量: 214.07 g/mol
InChIキー: FKCMADOPPWWGNZ-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .


Molecular Structure Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .

科学的研究の応用

1. Application in Cancer Immunotherapy

  • Summary of Application : Talabostat (also referred to as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to augment the effectiveness of anti-PD-1 therapy, improve T immune cell infiltration, and reverse the immunosuppressive tumor microenvironment .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

2. Application in Metastatic Melanoma Treatment

  • Summary of Application : Talabostat is a novel dipeptidyl peptidase inhibitor with immunostimulatory properties. It was used in a phase II trial in combination with cisplatin for the treatment of metastatic melanoma .
  • Methods of Application : In the trial, patients were administered 75–100 mg/m2 cisplatin combined with 300–400 mcg talabostat bid for 6, 21-day cycles .

3. Application in Remodeling Tumor Microenvironment

  • Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

4. Application in Inhibiting Serine Proteases

  • Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity .
  • Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts in tumor stroma .
  • Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

5. Application in Remodeling Tumor Microenvironment

  • Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

6. Application in Inhibiting Serine Proteases

  • Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity in mice. In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts .
  • Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts .
  • Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

将来の方向性

Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .

特性

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869984
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talabostat

CAS RN

149682-77-9
Record name Talabostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149682-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talabostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talabostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALABOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talabostat
Reactant of Route 2
Reactant of Route 2
Talabostat
Reactant of Route 3
Reactant of Route 3
Talabostat
Reactant of Route 4
Talabostat
Reactant of Route 5
Reactant of Route 5
Talabostat
Reactant of Route 6
Talabostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。